

Application Note: FT-IR Analysis of Allyl Benzoate

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Compound of Interest

Compound Name: **Allyl benzoate**

Cat. No.: **B1265447**

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Abstract This application note provides a detailed protocol for the analysis of **Allyl benzoate** using Fourier Transform Infrared (FT-IR) spectroscopy. **Allyl benzoate** is an ester characterized by the presence of a carbonyl group, an ether linkage, an allyl group, and a benzene ring. FT-IR spectroscopy is a rapid, non-destructive analytical technique ideal for identifying the key functional groups within the molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.^{[1][2]} This document outlines the theoretical basis for the vibrational frequencies of **Allyl benzoate**'s functional groups, presents a comprehensive experimental protocol using the Attenuated Total Reflectance (ATR) method, and tabulates the expected absorption bands for efficient data interpretation. This guide is intended for researchers, scientists, and professionals in quality control and drug development for the structural verification of **Allyl benzoate**.

Introduction to FT-IR Spectroscopy of Allyl Benzoate

Allyl benzoate ($C_{10}H_{10}O_2$) is an organic compound that serves as a valuable intermediate in chemical synthesis. Its molecular structure contains several distinct functional groups that produce a characteristic infrared spectrum. The primary functional groups amenable to FT-IR analysis are:

- **Ester Group (C=O and C-O):** The carbonyl (C=O) stretch is one of the most prominent absorption bands in the spectrum. As an α,β -unsaturated ester, its frequency is slightly lower

than that of a saturated aliphatic ester.[3][4] The carbon-oxygen (C-O) single bond stretches also produce strong, characteristic bands.[3][5]

- **Aromatic Ring (Benzene):** The benzene ring exhibits characteristic C-H stretching vibrations from the sp^2 hybridized carbons and C=C in-ring stretching vibrations.[4][6]
- **Allyl Group (C=C and =C-H):** The allyl group contributes a carbon-carbon double bond (C=C) stretch and vinylic C-H stretching and bending vibrations.[4]

FT-IR spectroscopy provides a molecular "fingerprint," allowing for rapid confirmation of the compound's identity and assessment of its purity by comparing the experimental spectrum to reference data.[7]

Characteristic FT-IR Absorption Bands for Allyl Benzoate

The principal vibrational modes for **Allyl benzoate** are summarized in the table below. These wavenumber ranges are based on established correlations for the specific functional groups present in the molecule.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group Assignment	Expected Intensity
3100 - 3000 cm ⁻¹	C-H Stretch	Aromatic (=C-H) & Vinylic (=C-H)	Medium
3000 - 2850 cm ⁻¹	C-H Stretch	Aliphatic (sp^3 C-H)	Medium
1730 - 1715 cm ⁻¹	C=O Stretch	α,β -Unsaturated Ester	Strong, Sharp
1680 - 1640 cm ⁻¹	C=C Stretch	Alkene (Allyl group)	Medium to Weak
1600 - 1585 cm ⁻¹	C=C Stretch	Aromatic Ring	Medium
1500 - 1400 cm ⁻¹	C=C Stretch	Aromatic Ring	Medium
1300 - 1000 cm ⁻¹	C-O Stretch	Ester	Strong
1000 - 650 cm ⁻¹	=C-H Bend (Out-of-Plane)	Aromatic & Alkene	Strong

Table 1: Summary of characteristic FT-IR absorption bands for the functional groups in **Allyl benzoate**.^{[3][4][6][8][9]}

Experimental Protocol: FT-IR Analysis via ATR

The Attenuated Total Reflectance (ATR) sampling technique is highly recommended for liquid samples like **Allyl benzoate** due to its simplicity, minimal sample preparation, and non-destructive nature.^{[10][11]}

3.1. Instrumentation and Materials

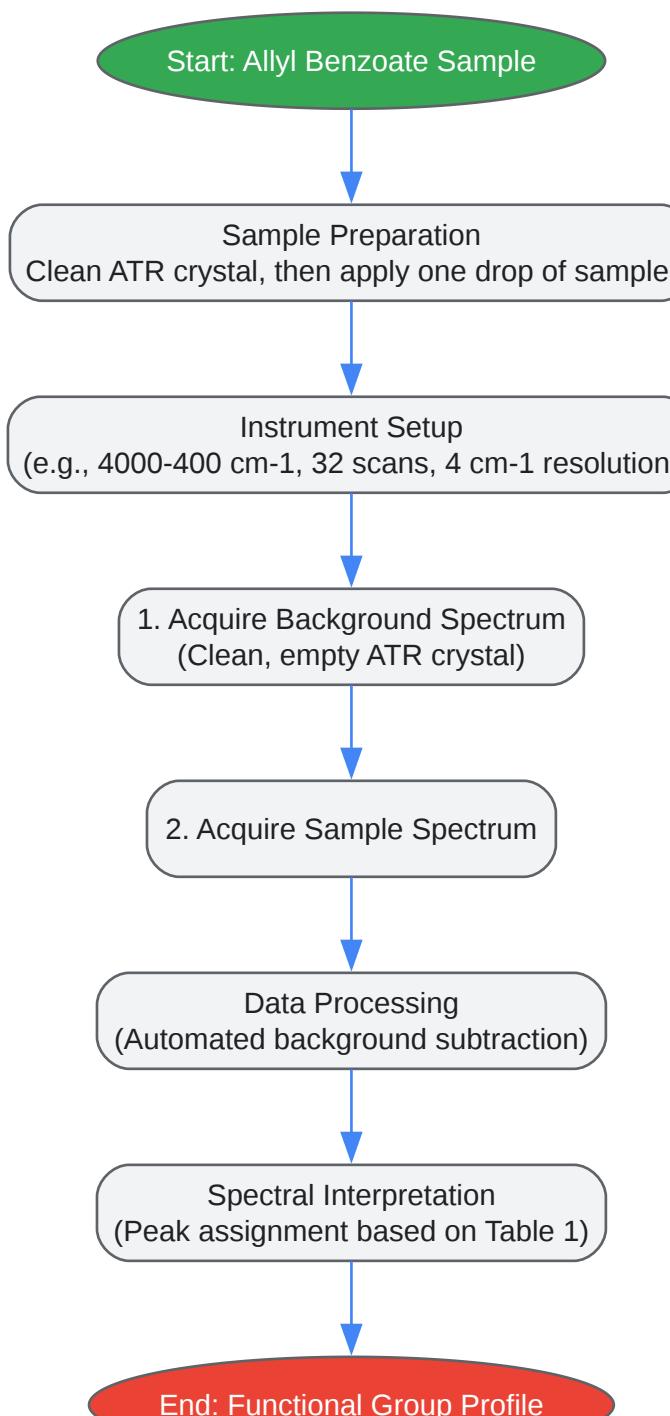
- FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).
- ATR Accessory (e.g., single-reflection diamond crystal).
- **Allyl benzoate** sample (liquid).
- Solvent for cleaning (e.g., Isopropanol or Acetone).
- Lint-free laboratory wipes.

3.2. Instrument Setup and Parameters

- Spectral Range: 4000 to 400 cm^{-1} .^[1]
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio).^[1]
- Apodization: Happ-Genzel.

3.3. Measurement Procedure

The workflow for acquiring the FT-IR spectrum is illustrated in the diagram below.



FT-IR Analysis Workflow for Allyl Benzoate

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